molecular formula C20H20O4 B2507285 Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 314745-45-4

Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B2507285
CAS RN: 314745-45-4
M. Wt: 324.376
InChI Key: NVMQUUOGSBQJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, is a benzofuran derivative. Benzofuran compounds are a class of organic compounds that consist of a fused ring structure involving a benzene ring and a furan ring. These compounds are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the furan ring followed by functionalization at various positions on the ring system. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and subsequent desulfurization and acylation steps . Similarly, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using a starting material of 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was elucidated using these methods, and theoretical calculations were performed to compare with experimental data . These studies provide insights into the conformational flexibility and electronic properties of the molecules.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, which allow for further functionalization and the creation of complex molecules. For instance, the reaction of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved a "one-pot" nitro-reductive cyclization . Additionally, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates reacted with secondary amines to yield different products depending on the reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the substituents attached to the core structure. For example, the UV-Vis spectrum of ethyl 5-phenylazo-benzofuran-2-carboxylate showed characteristic absorption bands, and cis/trans isomerization was observed upon light irradiation . The thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals of these compounds can be studied using computational methods to predict their reactivity and stability .

Scientific Research Applications

Renewable PET Production

Silica molecular sieves with zeolite beta topology containing framework Lewis acid centers, such as Zr-β and Sn-β, are pivotal in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans. These reactions are crucial for producing biobased terephthalic acid precursors, instrumental in renewable PET production. The study by Pacheco et al. (2015) identifies main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate by reacting ethylene with methyl 5-(methoxymethyl)-furan-2-carboxylate, proposing an overall reaction pathway. This research underscores the potential of ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate derivatives in sustainable materials synthesis, particularly for replacing conventional PET with renewable sources (Pacheco, Labinger, Sessions, & Davis, 2015).

Novel Benzofuran Derivatives Synthesis

The development of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, showcases the versatility of this compound in synthesizing compounds with potential biological activities. Mubarak et al. (2007) describe the synthesis of these derivatives via the reaction of ethyl 3-(bromomethyl)-6-methoxy-l-benzofuran-2-carboxylate with amines or amino acid ethyl esters, further expanding the application scope of benzofuran compounds in medicinal chemistry. This approach not only enriches the chemical diversity of benzofuran derivatives but also opens avenues for their evaluation as therapeutic agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Antimicrobial and Antioxidant Studies

K. Raghavendra et al. (2016) demonstrate the application of this compound derivatives in synthesizing compounds with significant antimicrobial and antioxidant activities. Through simple procedures, new compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and screened for their biological activities. Notably, certain compounds exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, emphasizing the critical role of benzofuran derivatives in developing new pharmacological agents (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

properties

IUPAC Name

ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-4-22-20(21)19-14(3)24-18-10-9-16(11-17(18)19)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMQUUOGSBQJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.